molecular formula C9H14FNS B11730420 (Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine

(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11730420
M. Wt: 187.28 g/mol
InChI Key: MNHOCPGZRQSKMH-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features a butan-2-yl group attached to a 5-fluorothiophen-2-ylmethyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine typically involves the reaction of butan-2-ylamine with a 5-fluorothiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine
  • (Butan-2-yl)[(2,5-difluorophenyl)methyl]amine
  • (Butan-2-yl)[(2-chlorophenyl)methyl]amine

Uniqueness

(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of the fluorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14FNS

Molecular Weight

187.28 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]butan-2-amine

InChI

InChI=1S/C9H14FNS/c1-3-7(2)11-6-8-4-5-9(10)12-8/h4-5,7,11H,3,6H2,1-2H3

InChI Key

MNHOCPGZRQSKMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(S1)F

Origin of Product

United States

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